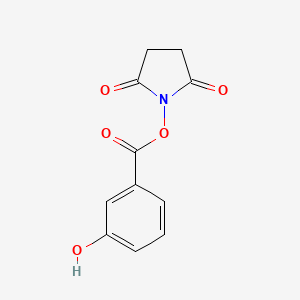

3-Hydroxy-benzoic acid 2,5-dioxo-pyrrolidin-1-yl ester

Overview

Description

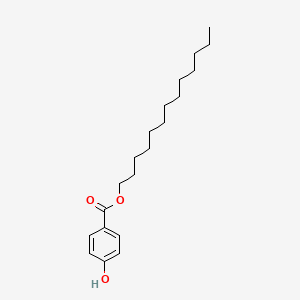

“3-Hydroxy-benzoic acid 2,5-dioxo-pyrrolidin-1-yl ester” is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases . The compound’s molecular formula is C15H14N2O4.

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent. The intermediate formed is then isolated and purified by column chromatography. The purified intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent. The final product is then isolated and purified by column chromatography.Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . This ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the functionalization of the pyrrolidine ring . This can be achieved through ring construction from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings .Scientific Research Applications

1. Synthesis and Spectroscopic Properties

3-Hydroxy-benzoic acid 2,5-dioxo-pyrrolidin-1-yl ester is involved in the preparation of various N-heterocyclic derivatives, including pyrrolidine and pyrrole derivatives. These compounds have been studied for their spectroscopic properties and have applications in lipid chemistry (Lie Ken Jie & Syed-rahmatullah, 1991).

2. Biological and Industrial Applications

The compound exhibits diverse biological properties like antimicrobial, anti-inflammatory, and antioxidant activities. It is also used as a preservative in drugs, cosmetics, and food products. Its derivatives have applications in the pharmaceutical industry and perfumery (Satpute, Gangan, & Shastri, 2018).

3. Photophysical Properties in Coordination Polymers

Derivatives of 3-Hydroxy-benzoic acid are used in synthesizing lanthanide-based coordination polymers. These polymers have been studied for their crystal structures and photophysical properties, indicating potential applications in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

4. Role in Synthesis of Organic Carboxylates

The compound plays a role in the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids. These syntheses are crucial for understanding the physicochemical properties of these compounds and their potential applications (Tzimopoulos et al., 2010).

5. Development of Chemotherapeutic Agents

3-Hydroxy-benzoic acid derivatives are explored for their potential antibacterial activity, contributing to the development of new chemotherapeutic agents. This research is vital in the ongoing search for effective treatments against bacterial infections (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).

Future Directions

The future directions for the research and development of this compound could involve further exploration of the pharmacophore space due to sp3-hybridization, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with specific sodium ion (na+) channel sites on the nerve membrane .

Mode of Action

It is known that similar compounds can affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Biochemical Pathways

It is known that similar compounds can influence the generation and conduction of sensory nerve impulses .

Result of Action

Similar compounds have been known to block the generation and conduction of sensory nerve impulses, temporarily eliminating local sensation .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-8-3-1-2-7(6-8)11(16)17-12-9(14)4-5-10(12)15/h1-3,6,13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZIRKBSFJSFPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604970 | |

| Record name | 1-[(3-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-41-1 | |

| Record name | 1-[(3-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

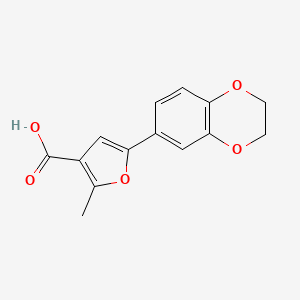

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid](/img/structure/B3056213.png)